molecular formula C15H14O2 B2597878 Methyl 3-(3-methylphenyl)benzoate CAS No. 128460-74-2

Methyl 3-(3-methylphenyl)benzoate

Cat. No. B2597878
M. Wt: 226.275
InChI Key: CVGLGEBUFGMUDD-UHFFFAOYSA-N
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Patent
US06380430B1

Procedure details

Analogously to Example 1, by reaction of methyl 3-bromobenzoate with 3-tolylboronic acid, methyl 3′-methylbiphenyl-3-carboxylate is obtained. By bromination with NBS and reaction with methyl 3-hydroxybenzoate, methyl 3′-(3-methoxycarbonylphenoxymethyl)biphenyl-3-carboxylate is obtained therefrom. By reaction with guanidine hydrochloride in methanolic sodium methoxide solution, N-[3′-(3-guanidinocarbonylphenoxymethyl)biphenyl-3-carbonyl]-guanidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:12]1([CH3:21])[CH:17]=[CH:16][CH:15]=[C:14](B(O)O)[CH:13]=1>>[CH3:21][C:12]1[CH:13]=[C:14]([C:2]2[CH:11]=[CH:10][CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:3]=2)[CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)B(O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)C1=CC(=CC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.